molecular formula C11H8ClNO B11898052 1-Aminonaphthalene-8-carbonyl chloride

1-Aminonaphthalene-8-carbonyl chloride

Cat. No.: B11898052
M. Wt: 205.64 g/mol
InChI Key: HZOAHCBBNQMYMG-UHFFFAOYSA-N
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Description

1-Aminonaphthalene-8-carbonyl chloride is an organic compound with the molecular formula C11H8ClNO It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both an amino group and a carbonyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Aminonaphthalene-8-carbonyl chloride can be synthesized through the reaction of 1-aminonaphthalene with phosgene (COCl2). The reaction typically occurs in an inert solvent such as dichloromethane at low temperatures to control the exothermic nature of the reaction. The general reaction scheme is as follows: [ \text{1-Aminonaphthalene} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis generally follows the laboratory preparation methods with scale-up considerations. This includes the use of larger reaction vessels, continuous flow reactors, and stringent safety measures due to the hazardous nature of phosgene.

Chemical Reactions Analysis

Types of Reactions: 1-Aminonaphthalene-8-carbonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Reduction Reactions: The compound can be reduced to 1-aminonaphthalene-8-aldehyde or 1-aminonaphthalene-8-alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: Oxidation can convert the amino group to a nitro group or other oxidized forms using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Major Products Formed:

    Amides, Esters, Thioesters: Formed through substitution reactions

    Aldehydes, Alcohols: Formed through reduction reactions

    Nitro Compounds: Formed through oxidation reactions

Scientific Research Applications

1-Aminonaphthalene-8-carbonyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.

    Biology: Employed in the modification of biomolecules for labeling and detection purposes.

    Medicine: Investigated for potential use in drug development and as a building block for bioactive molecules.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-aminonaphthalene-8-carbonyl chloride involves its reactivity with nucleophiles and electrophiles. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The amino group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

    1-Aminonaphthalene-5-carbonyl chloride: Similar structure but with the carbonyl chloride group at a different position.

    2-Aminonaphthalene-8-carbonyl chloride: Similar structure but with the amino group at a different position.

    1-Naphthylamine: Lacks the carbonyl chloride group but shares the naphthalene backbone.

Uniqueness: 1-Aminonaphthalene-8-carbonyl chloride is unique due to the specific positioning of the amino and carbonyl chloride groups on the naphthalene ring. This positioning influences its reactivity and the types of derivatives that can be synthesized from it. The compound’s dual functional groups make it versatile for various chemical transformations and applications.

Properties

Molecular Formula

C11H8ClNO

Molecular Weight

205.64 g/mol

IUPAC Name

8-aminonaphthalene-1-carbonyl chloride

InChI

InChI=1S/C11H8ClNO/c12-11(14)8-5-1-3-7-4-2-6-9(13)10(7)8/h1-6H,13H2

InChI Key

HZOAHCBBNQMYMG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)C(=O)Cl)C(=CC=C2)N

Origin of Product

United States

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